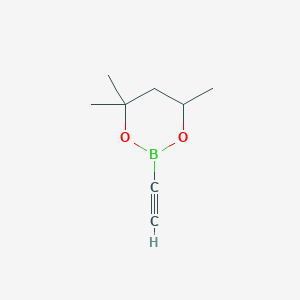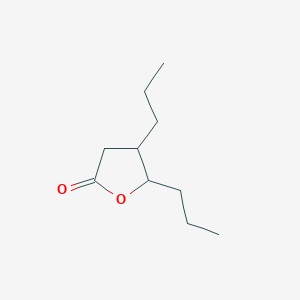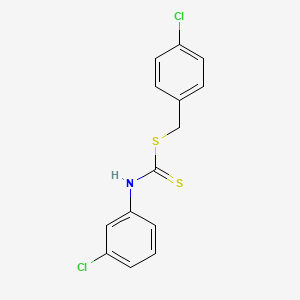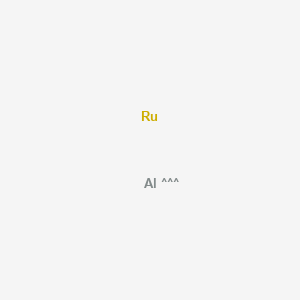
Aluminum;ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum;ruthenium is a compound that combines aluminum and ruthenium, two elements with distinct properties. Ruthenium is a rare transition metal known for its high resistance to wear and corrosion, while aluminum is a lightweight, abundant metal with excellent conductivity and malleability. The combination of these elements results in a compound with unique characteristics, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of aluminum;ruthenium compounds typically involves the reaction of aluminum with ruthenium salts or complexes. One common method is the chemical vapor deposition (CVD) technique, where aluminum and ruthenium precursors are vaporized and then deposited onto a substrate under controlled conditions . This method allows for precise control over the composition and structure of the resulting compound.
Industrial Production Methods
In industrial settings, this compound compounds can be produced through high-temperature reduction processes. For example, aluminum can reduce ruthenium oxides at elevated temperatures to form this compound alloys. This process often involves the use of reducing agents such as hydrogen or carbon monoxide to facilitate the reduction reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum;ruthenium compounds undergo various chemical reactions, including:
Oxidation: Ruthenium can be oxidized to form ruthenium oxides, while aluminum forms aluminum oxides.
Reduction: Aluminum can reduce ruthenium compounds to their metallic state.
Substitution: Ruthenium can participate in substitution reactions with other metals or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, carbon monoxide, and various acids and bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products of these reactions include aluminum oxides, ruthenium oxides, and various this compound alloys and complexes. These products have diverse applications in catalysis, electronics, and materials science .
Wissenschaftliche Forschungsanwendungen
Aluminum;ruthenium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for their potential use in biological imaging and as antimicrobial agents.
Medicine: Explored for their anticancer properties and as drug delivery systems.
Industry: Utilized in the production of wear-resistant coatings, electronic components, and advanced materials.
Wirkmechanismus
The mechanism of action of aluminum;ruthenium compounds depends on their specific application. In catalysis, ruthenium acts as the active site, facilitating the reaction by providing a surface for reactants to adsorb and react. In biological applications, ruthenium compounds can interact with cellular components, such as DNA, to exert their effects. The molecular targets and pathways involved vary depending on the specific compound and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium Trichloride: A versatile catalyst used in organic synthesis.
Ruthenium Oxide: Utilized in supercapacitors and chlorine production.
Ruthenium Tetroxide: Applied in organic chemistry for oxidizing alcohols.
Uniqueness
Aluminum;ruthenium compounds are unique due to the combination of aluminum’s lightweight and conductive properties with ruthenium’s catalytic and wear-resistant characteristics. This combination results in materials that are both durable and efficient, making them suitable for advanced technological applications .
Eigenschaften
Molekularformel |
AlRu |
|---|---|
Molekulargewicht |
128.1 g/mol |
IUPAC-Name |
aluminum;ruthenium |
InChI |
InChI=1S/Al.Ru |
InChI-Schlüssel |
DRVLHCMOXCBPHN-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


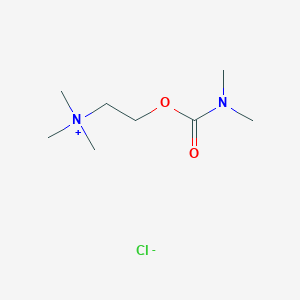
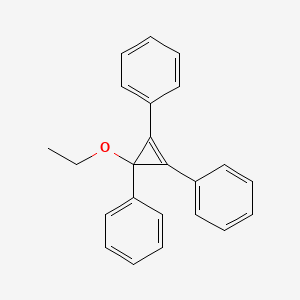
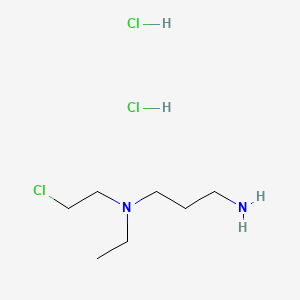
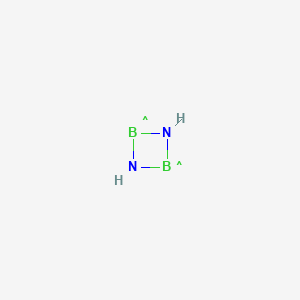
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

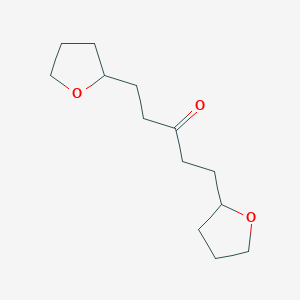
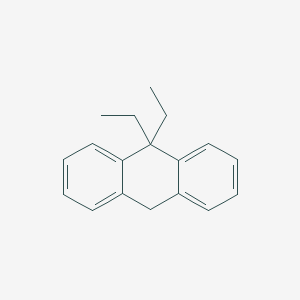
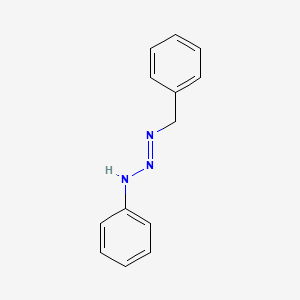
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

